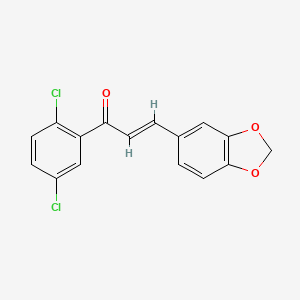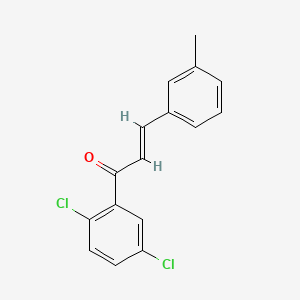
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
“(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one” is a complex organic compound. It contains a benzodioxol group, a dichlorophenyl group, and a prop-2-en-1-one (acrylaldehyde) group . The benzodioxol group is a type of aromatic ether that is often found in pharmaceuticals and natural products. The dichlorophenyl group is a type of halogenated aromatic compound, which is often found in pesticides, pharmaceuticals, and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The benzodioxol and dichlorophenyl groups are likely to be planar due to the presence of conjugated pi bonds. The prop-2-en-1-one group contains a carbon-carbon double bond, which would also contribute to the planarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-rich benzodioxol group, the electron-poor dichlorophenyl group, and the presence of the carbon-carbon double bond in the prop-2-en-1-one group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxol and dichlorophenyl groups could make the compound relatively non-polar, while the prop-2-en-1-one group could introduce some polarity .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Properties
Crystallography and Hydrogen Bonding
The compound has been studied for its crystallographic properties. It forms part of a group of compounds that exhibit interesting crystal packing effects influenced by hydrogen bonding and π-π stacking interactions, which are critical in understanding the compound's behavior in different states (Jasinski et al., 2008).
Molecular Structure and Hirshfeld Surface Analysis
Studies have focused on the molecular structure, demonstrating how different rings in the compound interact and contribute to the overall molecular stability. This includes analysis of the dihedral angles and the intermolecular interactions within the crystal structure (Murthy et al., 2018).
Synthesis and Structural Elucidation
Research on synthesizing this compound and similar derivatives involves base-catalyzed reactions and characterizations through techniques like FT-IR and X-ray diffraction. This contributes to the understanding of its potential in various applications (Salian et al., 2018).
Potential Biological and Chemical Applications
Biological Activity Analysis
Although specific studies on biological activities of this compound are not detailed, related compounds have been analyzed for potential biological applications. This includes exploring their interaction with biological molecules and potential roles in inhibiting enzymes or as part of drug formulations (Duarte et al., 2019).
Chemical Reactivity and Interaction Studies
The compound's reactivity, particularly in forming certain types of bonds and interactions, is key to understanding its potential use in chemical synthesis and material science. Studies on related compounds provide insights into these aspects (Alves et al., 2001).
Material Science and Photoinitiation
- Photoinitiation and Polymerization: Compounds within this family have been explored for their roles in photoinitiation, particularly in free radical polymerization. This has implications in material science and the development of new materials (Kumbaraci et al., 2012).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3/c17-11-3-4-13(18)12(8-11)14(19)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8H,9H2/b5-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBRJGTLDQVAW-ORCRQEGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)












